(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene
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Overview
Description
(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene is a compound that combines the properties of both (Z)-4-butoxy-4-oxobut-2-enoic acid and styrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene typically involves the reaction of (Z)-4-butoxy-4-oxobut-2-enoic acid with styrene under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For example, free radical polymerization is a common method used to synthesize copolymers involving styrene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are optimized to ensure high efficiency and cost-effectiveness. Emulsion polymerization and suspension polymerization are commonly used techniques in the production of styrene-based copolymers .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene is used as a monomer in the synthesis of copolymers. These copolymers have applications in various fields, including materials science and polymer chemistry .
Biology
In biological research, the compound is used to study the interactions between polymers and biological molecules. It is also used in the development of drug delivery systems and biomaterials .
Medicine
In medicine, this compound is explored for its potential use in creating biocompatible materials for implants and prosthetics. Its unique properties make it suitable for applications in tissue engineering and regenerative medicine .
Industry
In the industrial sector, the compound is used in the production of various polymer-based products, including coatings, adhesives, and sealants. Its versatility and chemical stability make it a valuable component in many industrial applications .
Mechanism of Action
The mechanism of action of (Z)-4-butoxy-4-oxobut-2-enoic acid;styrene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the resulting materials, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile butadiene styrene: A common thermoplastic polymer known for its strength and durability.
Styrene-maleic anhydride copolymer: Used in membrane research and known for its ability to solubilize lipid bilayers.
Uniqueness
(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene is unique due to its combination of properties from both (Z)-4-butoxy-4-oxobut-2-enoic acid and styrene. This combination allows for the creation of materials with specific and desirable characteristics, making it a valuable compound in various fields .
Properties
CAS No. |
25215-62-7 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(Z)-4-butoxy-4-oxobut-2-enoic acid;styrene |
InChI |
InChI=1S/C8H12O4.C8H8/c1-2-3-6-12-8(11)5-4-7(9)10;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3,(H,9,10);2-7H,1H2/b5-4-; |
InChI Key |
AAFCVNRTKWSHAI-MKWAYWHRSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O.C=CC1=CC=CC=C1 |
Related CAS |
25215-62-7 |
Origin of Product |
United States |
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